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Introduction

QO-83 is a novel small molecule compound that has demonstrated significant potential as a
potent and selective opener of Kv7/KCNQ voltage-gated potassium channels.[1][2] This
technical guide provides a comprehensive overview of the chemical properties, structure, and
biological activity of QO-83, with a focus on its mechanism of action and therapeutic potential.
The information presented is intended for researchers, scientists, and professionals involved in
drug discovery and development. Initial inquiries for "GK83" did not yield a matching
compound; it is highly probable that this was a typographical error and the intended compound
of interest is QO-83, for which substantial scientific literature is available.

Chemical Properties and Structure

While a definitive public disclosure of the chemical structure and a detailed synthesis protocol
for QO-83 are not available in the reviewed scientific literature, one key study notes that the
compound has been patented in the United States and China.[1] The same study also indicates
that the NMR spectra for the synthesized QO-83 are available in its supplementary materials,
which would definitively describe the chemical structure.[1] For the purposes of this guide, and
in the absence of the explicit structure, we will focus on its well-documented biological and
electrophysiological properties.

Physicochemical Properties:
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A complete list of physicochemical properties is not publicly available. However, it is described
as a compound with good chemical stability and the ability to penetrate the blood-brain barrier.

[1][2]

Mechanism of Action

QO-83 functions as a positive allosteric modulator of Kv7/KCNQ potassium channels, with a
pronounced selectivity for Kv7.2 and Kv7.2/7.3 heteromeric channels.[1][2] The activation of
these channels leads to a hyperpolarizing shift in the cell membrane potential, which in turn
reduces neuronal excitability. This mechanism is central to its observed therapeutic effects.

Electrophysiological Effects

QO-83 has been shown to significantly alter the gating properties of Kv7 channels. The primary
mechanism is a leftward (hyperpolarizing) shift in the voltage-dependence of channel
activation.[1] This means the channels are more likely to be open at normal resting membrane
potentials, leading to an increased potassium efflux and subsequent hyperpolarization.

The key binding site for QO-83 on the Kv7.2 channel has been identified as the tryptophan
residue at position 236 (W236).[1][2] Molecular dynamics simulations suggest that QO-83
forms a more stable complex with the Kv7.2 binding pocket compared to the earlier generation
Kv7 opener, retigabine.[1]

Quantitative Electrophysiological Data:

The following tables summarize the key electrophysiological parameters of QO-83 on various
Kv7 channel subtypes as determined by patch-clamp experiments.

Table 1: EC50 Values of QO-83 for Opening Kv7 Channels[1]

Channel Subtype EC50 (uM)
Kv7.2/7.3 (Rb+ flux assay) 0.08 £0.04
Kv7.4 (Rb+ flux assay) 0.84 +0.27
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Table 2: EC50 Values of QO-83 for the Hyperpolarizing Shift (AV1/2) of Kv7 Channel
Activation[1]

Channel Subtype EC50 of AV1/2 (uM)
Kv7.2 0.25+0.23
Kv7.2/7.3 1.00 £0.10
Kv7.3 0.82 +£0.10
Kv7.4 0.52 £+ 0.27
Kv7.5 0.74+0.18

Table 3: Hyperpolarizing Shift in V1/2 of Kv7 Channels Induced by 10 uM QO-83[1]

Channel Subtype AV1/2 (mV)
Kv7.2 -26.48
Kv7.2/7.3 -27.79
Kv7.3 -37.67
Kv7.4 -10.01
Kv7.5 -26.28

Signaling Pathway

The signaling pathway through which QO-83 exerts its effects is centered on the direct
modulation of Kv7/KCNQ channels. The following diagram illustrates the proposed mechanism
of action.
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Mechanism of action of QO-83 on Kv7/KCNQ channels.
Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp
Recording

Objective: To determine the effect of QO-83 on the activity of different Kv7 channel subtypes.
Methodology:

e Cell Culture: Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids
encoding the desired human Kv7 channel subunits (e.g., Kv7.2, Kv7.3, etc.).

» Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on
transfected cells 24-48 hours post-transfection.

e Solutions:

o Internal Solution (pipette): Contains (in mM): 140 KCI, 2 MgClI2, 10 EGTA, 10 HEPES, and
2 Na2ATP (pH adjusted to 7.3 with KOH).

o External Solution (bath): Contains (in mM): 140 NaCl, 4 KClI, 2 CaCl2, 1 MgCl2, 10
HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

» Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV and
then subjected to a series of depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10
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mV increments for 1000 ms).[1]

o Drug Application: QO-83 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to
the final desired concentrations in the external solution. The compound is applied to the cells
via a perfusion system.

o Data Analysis: The current-voltage (I-V) relationship and the voltage-dependence of
activation (conductance-voltage relationship) are determined before and after the application
of QO-83. The conductance (G) is calculated from the peak tail current (I) at a specific
voltage (e.g., -60 mV) following the depolarizing pulse, using the equation G =1/ (Vm - EK),
where Vm is the membrane potential and EK is the potassium equilibrium potential. The
conductance data are then fitted to a Boltzmann function to determine the half-activation
voltage (V1/2) and the slope factor.[1]

In Vivo Animal Models

Objective: To evaluate the therapeutic efficacy of QO-83 in animal models of neurological
disorders.

1. Maximal Electroshock Seizure (MES) Model in Mice:
e Animals: Male Kunming mice (18-25 g).

e Drug Preparation and Administration: QO-83 is suspended in a 25% solution of beta-
cyclodextrin in distilled water. It is administered via intraperitoneal (i.p.) injection at doses
ranging from 0.5 to 3 mg/kg, 20 minutes before the seizure induction.[1]

e Seizure Induction: Seizures are induced by delivering an electrical stimulus (e.g., 50 mA, 0.2
s) through corneal electrodes.

o Endpoint: The ability of QO-83 to prevent the tonic hind-limb extension phase of the seizure
is recorded.

2. Pilocarpine-Induced Status Epilepticus Model in Rats:
e Animals: Adult male Sprague-Dawley rats.

e Procedure:
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o Rats are pre-treated with an intraperitoneal injection of lithium chloride (127 mg/kg).

o 24 hours later, they receive a subcutaneous injection of scopolamine methyl nitrate (1
mg/kg).

o QO-83 (e.g., 1 mg/kg) or vehicle (25% beta-cyclodextrin) is administered intraperitoneally.

o 20 minutes after QO-83 administration, status epilepticus is induced by an intraperitoneal
injection of pilocarpine (100 mg/kg).[1]

» Endpoint: Seizure activity is monitored and scored using the Racine scale.
Electroencephalogram (EEG) recordings can also be used to quantify epileptiform
discharges.

3. Transient Middle Cerebral Artery Occlusion (tMCAQO) Model of Ischemic Stroke in Mice:
e Animals: C57 mice.

e Procedure: Ischemic stroke is induced by the temporary occlusion of the middle cerebral
artery.

o Drug Administration: QO-83 is administered, for example, as a solitary dose post-reperfusion
to assess its neuroprotective effects.

o Endpoints: Infarct volume, cerebral edema, blood-brain barrier integrity, and neurological
deficits are assessed at various time points post-stroke.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the
anticonvulsant activity of QO-83 in a rodent model.
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Workflow for assessing anticonvulsant effects of QO-83.
Conclusion

QO-83 is a promising new chemical entity that acts as a potent and selective opener of
Kv7.2/7.3 potassium channels. Its ability to reduce neuronal hyperexcitability has been
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demonstrated in various in vitro and in vivo models of neurological disorders, including epilepsy
and ischemic stroke. Further research, particularly the full disclosure of its chemical structure
and synthesis, will be crucial for its continued development as a potential therapeutic agent.
This guide provides a foundational understanding of the current knowledge of QO-83 for the
scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12369761?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11931445/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11931445/
https://pubmed.ncbi.nlm.nih.gov/40125810/
https://pubmed.ncbi.nlm.nih.gov/40125810/
https://www.benchchem.com/product/b12369761#chemical-properties-and-structure-of-gk83
https://www.benchchem.com/product/b12369761#chemical-properties-and-structure-of-gk83
https://www.benchchem.com/product/b12369761#chemical-properties-and-structure-of-gk83
https://www.benchchem.com/product/b12369761#chemical-properties-and-structure-of-gk83
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12369761?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12369761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

